

Spectroscopic Characterization of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, **1-Amino-2-phenyl-propan-2-ol**. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on the theoretical and expected spectroscopic characteristics based on its molecular structure. It serves as a practical reference for the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Amino-2-phenyl-propan-2-ol**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Amino-2-phenyl-propan-2-ol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	1.0 - 3.0	Singlet (broad)	2H
-OH	1.5 - 4.0	Singlet (broad)	1H
-CH ₃	~1.5	Singlet	3H
-CH ₂ -	2.8 - 3.2	AB quartet or two doublets	2H
Aromatic -CH	7.2 - 7.5	Multiplet	5H

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Amino-2-phenyl-propan-2-ol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₃	25 - 35
-CH ₂ -NH ₂	45 - 55
Quaternary C-OH	70 - 80
Aromatic C (ipso)	140 - 150
Aromatic CH (ortho, meta, para)	125 - 130

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Amino-2-phenyl-propan-2-ol**

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (amine)	Stretching	3300 - 3500	Medium, Two bands for primary amine
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (aliphatic)	Stretching	2850 - 3000	Medium
C=C (aromatic)	Stretching	1450 - 1600	Medium to Weak
C-O (alcohol)	Stretching	1050 - 1200	Strong
C-N (amine)	Stretching	1000 - 1250	Medium
N-H (amine)	Bending	1550 - 1650	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-Amino-2-phenyl-propan-2-ol**

Parameter	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₃ NO	
Molecular Weight	151.21 g/mol	
[M] ⁺ (Molecular Ion)	m/z 151	Expected in Electron Ionization (EI)
[M+H] ⁺	m/z 152	Expected in soft ionization techniques (e.g., ESI, CI)
Major Fragment Ions (EI)	m/z 134, 121, 105, 77, 72	See fragmentation pathway diagram below

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1-Amino-2-phenyl-propan-2-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Amino-2-phenyl-propan-2-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (-OH and -NH₂).
- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
 - For ^1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is typically performed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Grind a small amount of **1-Amino-2-phenyl-propan-2-ol** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).
- Data Acquisition:
 - Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

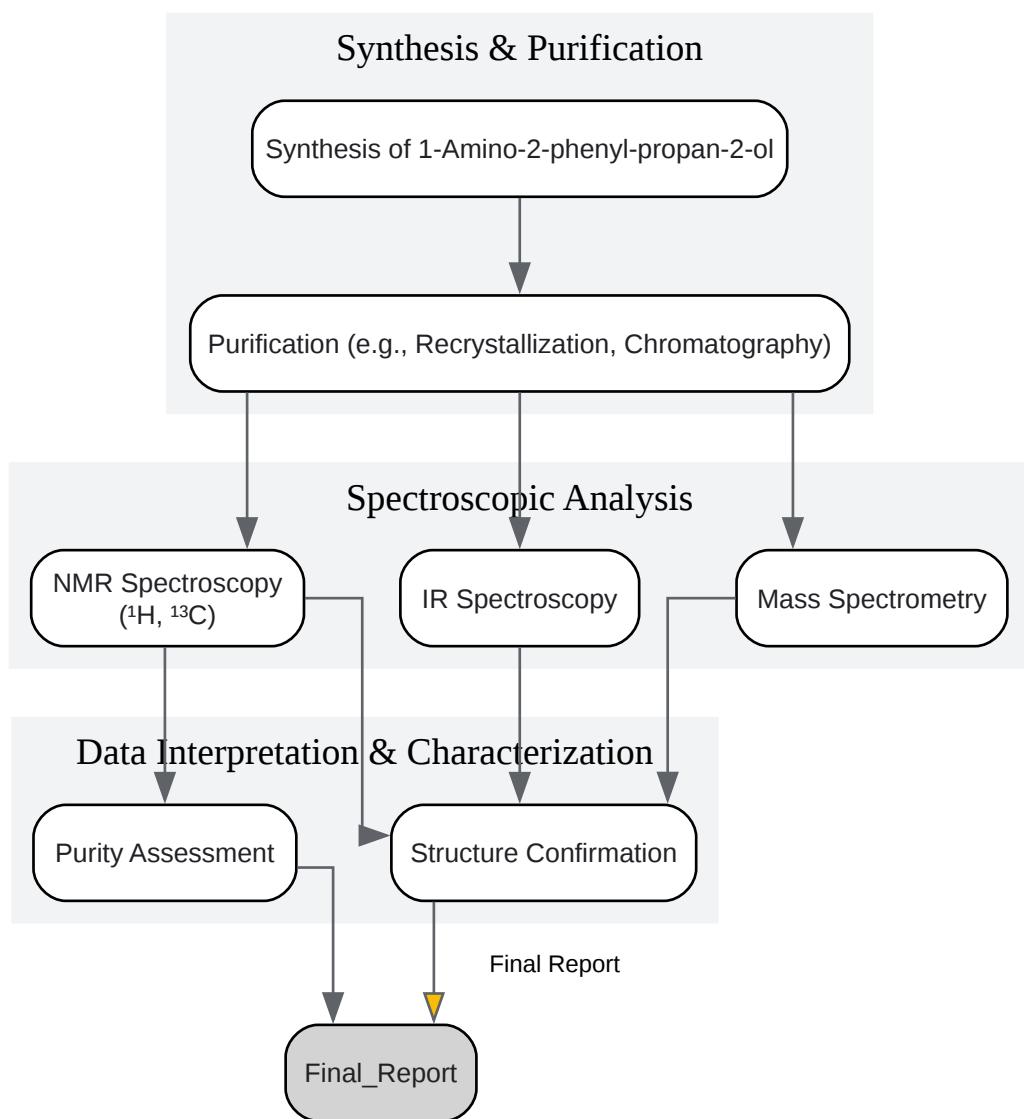
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **1-Amino-2-phenyl-propan-2-ol** in a volatile solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique used (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- Ionization:
 - Electron Ionization (EI): Introduce the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This technique often leads to extensive fragmentation.
 - Electrospray Ionization (ESI): Introduce the sample solution into the mass spectrometer through a charged capillary, forming fine charged droplets. This is a soft ionization technique that typically results in the observation of the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

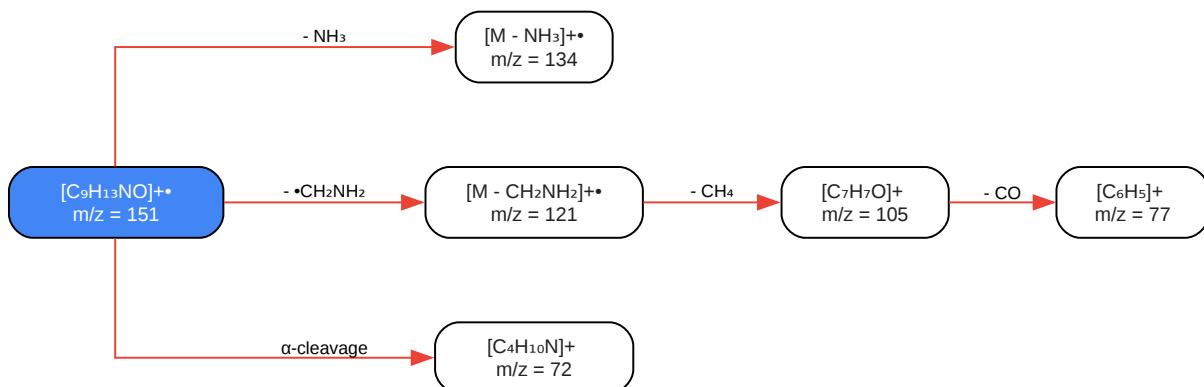
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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A plausible fragmentation pathway for **1-Amino-2-phenyl-propan-2-ol** in EI-MS.

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